molecular formula C21H26O3S3 B2967083 4-(1,3-Dithian-2-yl)phenyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate CAS No. 329777-74-4

4-(1,3-Dithian-2-yl)phenyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate

Cat. No.: B2967083
CAS No.: 329777-74-4
M. Wt: 422.62
InChI Key: HBECRIUYKYUGNQ-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)phenyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate is a complex organic compound with the molecular formula C21H26O3S3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-yl)phenyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate typically involves the reaction of 4-(1,3-dithian-2-yl)phenol with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)phenyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives .

Scientific Research Applications

4-(1,3-Dithian-2-yl)phenyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1,3-Dithian-2-yl)phenyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The dithiane ring and sulfonate group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-dithiane
  • 4-(1,3-Dithian-2-yl)benzonitrile
  • 1,3-Dithiane-2-methanol

Uniqueness

4-(1,3-Dithian-2-yl)phenyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate is unique due to the presence of both a dithiane ring and a pentamethylbenzene sulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[4-(1,3-dithian-2-yl)phenyl] 2,3,4,5,6-pentamethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3S3/c1-13-14(2)16(4)20(17(5)15(13)3)27(22,23)24-19-9-7-18(8-10-19)21-25-11-6-12-26-21/h7-10,21H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBECRIUYKYUGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=CC=C(C=C2)C3SCCCS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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